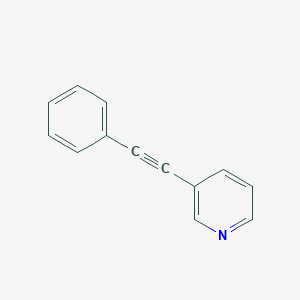

3-Phenylethynyl-pyridine

Description

Properties

IUPAC Name |

3-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYFXWKSLUXFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449188 | |

| Record name | 3-Phenylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13238-38-5 | |

| Record name | 3-Phenylethynyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-phenylethynyl-pyridine, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the Sonogashira cross-coupling reaction, the most prevalent and versatile method for the preparation of this compound.

Core Synthesis Strategy: The Sonogashira Coupling

The synthesis of this compound is most commonly achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling.[1] This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 3-halopyridine). The general transformation is depicted below:

Reaction Scheme:

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Phenylethynyl-pyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical characteristics, outlines relevant experimental protocols, and visualizes associated chemical and biological pathways.

Core Physicochemical Properties

This compound, with the CAS number 13238-38-5, is a derivative of pyridine containing a phenylethynyl substituent at the 3-position.[1][2] Its structural features impart specific properties that are crucial for its application in various research and development contexts.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C13H9N | [1][2] |

| Molecular Weight | 179.217 g/mol | [1][2] |

| Physical State | Solid or Yellow to pale yellow to colorless oil | [2][3] |

| Boiling Point | 324.2 ± 15.0 °C at 760 mmHg | [1][3] |

| Density | 1.1 ± 0.1 g/cm³ | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 3.29 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Index of Refraction | 1.627 | [1][3] |

| Polar Surface Area (PSA) | 12.89 Ų | [1] |

| Flash Point | 140.2 ± 13.0 °C | [1] |

Experimental Protocols

The determination of the physicochemical properties of organic compounds like this compound relies on established experimental methodologies.

A common synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of this compound, this typically involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with phenylacetylene.[1]

Typical Sonogashira Coupling Protocol:

-

Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., tetrahydrofuran or toluene).

-

Reactant Addition: 3-halopyridine and phenylacetylene are added to the reaction mixture.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

-

Melting and Boiling Point: The melting point of solid samples can be determined using a melting point apparatus, while the boiling point of liquid samples is determined by distillation.[4] During distillation, the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.[4]

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is a standard technique for determining the LogP value.[5] In this method, the compound is dissolved in a mixture of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

pKa (Acid Dissociation Constant): The pKa of a compound can be determined potentiometrically by titrating a solution of the compound with a strong acid or base. The pH of the solution is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. Spectrophotometric methods can also be used, where changes in the UV-Vis absorbance spectrum upon protonation or deprotonation are monitored.

Biological Activity and Signaling Pathways

Derivatives of phenylethynyl-pyridine are notable for their interaction with metabotropic glutamate receptors, specifically as antagonists for the mGluR5 subtype.[6][7] mGluR5 is a G-protein coupled receptor that plays a role in various neurological processes. Antagonism of this receptor has been investigated for potential therapeutic applications in anxiety, pain, and other neurological disorders.[7][8]

Experimental and Synthetic Workflows

The synthesis and application of this compound in research involves a series of well-defined steps.

The following diagram illustrates a typical workflow for the synthesis of this compound via a Sonogashira coupling reaction.

To evaluate the interaction of this compound or its analogs with a target receptor like mGluR5, a competitive binding assay is often employed.

References

- 1. This compound | CAS#:13238-38-5 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Phenylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of 3-Phenylethynyl-pyridine. This molecule is of significant interest in medicinal chemistry due to its structural similarity to compounds that exhibit activity at key neurological targets. This document details spectroscopic data, a generalized synthesis protocol, and discusses its potential biological relevance, offering a valuable resource for researchers in drug discovery and materials science.

Molecular Structure and Properties

This compound is a conjugated aromatic compound consisting of a pyridine ring linked to a phenyl group via an ethynyl (acetylenic) bridge at the 3-position of the pyridine ring. This extended π-system is responsible for its characteristic spectroscopic properties and potential for molecular interactions.

Structural Elucidation Data

Spectroscopic and Physical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data obtained from various analytical techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400.13 MHz, CDCl₃) | δ = 8.79 (bd, J = 1.5 Hz, 1H), 8.57 (dd, J₁ = 4.9 Hz, J₂ = 1.6 Hz, 1H), 7.83 (dt, J₁ = 7.8 Hz, J₂ = 1.8 Hz, 1H), 7.61-7.54 (m, 2H), 7.43-7.36 (m, 3H), 7.31 (ddd, J₁ = 7.9 Hz, J₂ = 4.9 Hz, J₃ = 0.8 Hz, 1H) | [1] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ = 152.4, 148.7, 138.6, 131.8, 128.9, 128.6, 123.2, 122.7, 120.6, 92.8, 86.1 | [1] |

| Infrared (IR) (KBr) | ν (cm⁻¹) = 3053, 2918, 2222, 1580, 1460 | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₃H₁₀N: 180.0808; found: 180.0806 | [1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉N |

| Molecular Weight | 179.22 g/mol |

| Appearance | Wax-like solid |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (phenylacetylene) with a vinyl or aryl halide (3-halopyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

-

3-Iodopyridine (or 3-Bromopyridine)

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or other suitable amine base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

-

Add anhydrous solvent (e.g., THF) and triethylamine (e.g., 2-3 eq).

-

To the stirred mixture, add phenylacetylene (e.g., 1.1-1.2 eq) dropwise.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 65 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Sonogashira Coupling Workflow for this compound Synthesis.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structural integrity.

Caption: A General Experimental Workflow for Characterization.

Thermal Analysis (Hypothetical)

While specific experimental data for this compound is not available, a hypothetical thermal analysis can be projected based on the behavior of similar aromatic, nitrogen-containing heterocyclic compounds.

-

Thermogravimetric Analysis (TGA): TGA would be used to determine the thermal stability of the compound. It is expected that this compound would be thermally stable up to a certain temperature, after which a mass loss would be observed due to decomposition. The decomposition may occur in one or multiple steps, corresponding to the fragmentation of the molecule. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

-

Differential Scanning Calorimetry (DSC): DSC would reveal thermal transitions such as melting and decomposition. A sharp endothermic peak would indicate the melting point of the crystalline solid. At higher temperatures, exothermic peaks might be observed, corresponding to decomposition processes.

Biological and Pharmacological Relevance

Derivatives of phenylethynyl-pyridine have been investigated for their activity at several important neurological targets, suggesting that this compound could serve as a valuable scaffold in drug discovery.

Metabotropic Glutamate Receptor 5 (mGluR5)

Analogs of this compound, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), are well-known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain.

mGluR5 Signaling Pathway:

Activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity. A NAM like MPEP would bind to an allosteric site on the receptor, preventing this cascade from occurring upon glutamate binding.

Caption: Potential inhibitory effect on the mGluR5 signaling cascade.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Other related compounds have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its dysfunction has been linked to Alzheimer's disease and schizophrenia.

α7 nAChR Signaling Pathway:

The binding of acetylcholine to the α7 nAChR opens the ion channel, leading to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium can activate various downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are involved in neuroprotection and anti-inflammatory responses. A PAM would bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to acetylcholine.

Caption: Potential potentiation of the α7 nAChR signaling cascade.

Conclusion

This compound is a synthetically accessible molecule with a rich set of spectroscopic data confirming its structure. While detailed crystallographic and thermal analysis data are yet to be reported, its characterization can be thoroughly achieved using standard analytical techniques. The structural motif of a phenylethynyl-pyridine is of high interest in medicinal chemistry, with analogs demonstrating significant activity at mGluR5 and α7 nAChR. This guide provides a foundational understanding of the synthesis, characterization, and potential biological importance of this compound, serving as a valuable resource for further research and development in related fields.

References

Spectroscopic Profile of 3-Phenylethynyl-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-phenylethynyl-pyridine, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₉N, with a molecular weight of 179.22 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.79 | bd | 1.5 | 1H | Pyridine-H2 |

| 8.57 | dd | J₁ = 4.9, J₂ = 1.6 | 1H | Pyridine-H6 |

| 7.83 | dt | J₁ = 7.8, J₂ = 1.8 | 1H | Pyridine-H4 |

| 7.61-7.54 | m | 2H | Phenyl-H | |

| 7.43-7.36 | m | 3H | Phenyl-H | |

| 7.31 | ddd | J₁ = 7.9, J₂ = 4.9, J₃ = 0.8 | 1H | Pyridine-H5 |

Source: The Royal Society of Chemistry[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 152.4 | Pyridine-C2 |

| 148.7 | Pyridine-C6 |

| 138.6 | Pyridine-C4 |

| 131.8 | Phenyl-C |

| 128.9 | Phenyl-C |

| 128.6 | Phenyl-C |

| 123.2 | Pyridine-C5 |

| 122.7 | Phenyl-C (ipso) |

| 120.6 | Pyridine-C3 |

| 92.8 | Alkyne-C |

| 86.1 | Alkyne-C |

Source: The Royal Society of Chemistry[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description |

| 3053 | C-H stretch (aromatic) |

| 2918 | C-H stretch (aliphatic - likely trace impurity or solvent) |

| 2222 | C≡C stretch (alkyne) |

| 1580 | C=C stretch (aromatic ring) |

| 1460 | C=C stretch (aromatic ring) |

Source: The Royal Society of Chemistry[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 180.0808 | 180.0806 |

Source: The Royal Society of Chemistry[1]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-600 or a 400.13 MHz spectrometer.[1][2] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[2]

Infrared Spectroscopy

Infrared spectra were recorded on a Perkin Elmer Spectrum One FT-IR spectrometer or a similar instrument.[1][2] Samples were typically prepared as KBr pellets.[1]

Mass Spectrometry

High-resolution mass spectra were recorded on an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-Phenylethynyl-pyridine (CAS Number: 13238-38-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and supply of 3-Phenylethynyl-pyridine, registered under CAS number 13238-38-5. It has come to our attention that this CAS number may be erroneously associated with other chemical entities in some databases; this guide pertains exclusively to this compound. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data and procedural insights to facilitate its application in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a pyridine ring linked to a phenyl group through an ethynyl bridge. This structure imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. Its key physicochemical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13238-38-5 | [1][2] |

| Molecular Formula | C₁₃H₉N | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Yellow to pale yellow to colorless oil or solid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 324.2 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 140.2 ± 13.0 °C | [1] |

| Refractive Index | 1.627 | [1] |

| LogP | 3.29 | [1] |

| PSA | 12.89000 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl or vinyl halide (3-halopyridine).

Experimental Protocol: Sonogashira Coupling Reaction

This protocol is a generalized procedure based on established methodologies for the Sonogashira coupling.

Materials:

-

3-Bromopyridine or 3-Iodopyridine

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (Et₃N), diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol%) and copper(I) iodide (e.g., 5 mol%).

-

Add the anhydrous solvent and the base to the flask.

-

Stir the mixture at room temperature for approximately 15-30 minutes.

-

Add the 3-halopyridine (1.0 equivalent) to the reaction mixture.

-

Slowly add phenylacetylene (1.1-1.2 equivalents) to the mixture.

-

The reaction is then heated to a temperature ranging from room temperature to 100°C, depending on the specific substrates and catalyst used, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the development of novel compounds for various applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The rigid, linear scaffold of this compound is of significant interest in drug design. It allows for the precise spatial orientation of functional groups, which is critical for binding to biological targets such as enzymes and receptors.

-

Neuroprotective Agents: Derivatives of phenylethynyl-pyridines have been investigated for their neuroprotective properties. For instance, certain analogs have been shown to act as antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target implicated in various neurological and psychiatric disorders.[3][4] A study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a derivative, has demonstrated its potential as a ligand for the treatment of Alzheimer's disease.[5]

-

Kinase Inhibitors: The pyridine and phenyl rings can be functionalized to interact with the ATP-binding pocket of various kinases, making this scaffold a promising starting point for the development of novel kinase inhibitors for oncology and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: The synthetic accessibility of this compound allows for the systematic modification of both the pyridine and phenyl rings. This facilitates the exploration of structure-activity relationships, where different substituents are introduced to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.

Materials Science

The conjugated π-system of this compound makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its thermal stability and electronic properties can be tuned through chemical modification.

Safety and Handling

A safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Suppliers

This compound is available from various chemical suppliers. The purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier to ensure the quality of the material.

Selected Suppliers:

-

AK Scientific

-

Chem-Impex

-

CymitQuimica

-

Fluorochem

-

Gentaur

-

Shanghai Nianxing Industrial Co., Ltd

-

Thoreauchem

This guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough review of the relevant scientific literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 4. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylethynyl-pyridine is a heterocyclic aromatic compound with a molecular formula of C₁₃H₉N and a molecular weight of approximately 179.22 g/mol .[1][2] Its structure, featuring a pyridine ring linked to a phenyl group via an ethynyl spacer, makes it a molecule of interest in medicinal chemistry and materials science.[3] Understanding its solubility and stability is critical for its application in these fields, particularly in drug development, where these parameters influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and a discussion of its potential degradation pathways.

Physicochemical Properties of this compound

Quantitative experimental data on the solubility of this compound in common solvents is limited in publicly available literature. However, some key physicochemical properties have been reported and are summarized in the table below. These properties can help in predicting its general solubility and stability behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N | [1] |

| Molecular Weight | 179.22 g/mol | [2][4] |

| LogP | 3.29 | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 324.2 ± 15.0 °C at 760 mmHg | [1][4] |

| Flash Point | 140.2 ± 13.0 °C | [1] |

| Physical State | Liquid or Solid | [3][4] |

The LogP value of 3.29 suggests that this compound is a lipophilic compound, indicating it is likely to have better solubility in nonpolar organic solvents than in polar, aqueous media.[1] The pyridine ring, however, introduces a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor, potentially allowing for some solubility in polar protic solvents.[5][6]

Solubility Profile and Determination

While specific quantitative solubility data is scarce, the "like dissolves like" principle and the known properties of related compounds provide a basis for predicting the solubility of this compound. A related compound, 3-ethynylpyridine, is reported to be soluble in various organic solvents but poorly soluble in water. Given the increased lipophilicity from the additional phenyl group, this compound is expected to follow a similar trend.

Predicted Qualitative Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Soluble | The lipophilic nature (LogP 3.29) of the molecule, dominated by the phenyl and ethynyl groups, suggests good solubility in nonpolar environments. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can engage in dipole-dipole interactions with the polar pyridine ring. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble to Soluble | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor with the solvent's hydroxyl group. |

| Aqueous Media (e.g., Water, Buffers) | Poorly Soluble | The high lipophilicity and lack of significant hydrogen bond donating groups limit its solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

-

Incubator shaker

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Place the vials in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Develop a stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be set at the λmax of this compound.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x Dilution Factor

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, especially for its potential pharmaceutical applications. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

Potential Degradation Pathways

Based on the chemistry of the pyridine ring and related structures, several degradation pathways can be anticipated for this compound:

-

Oxidative Degradation: The pyridine ring can be susceptible to oxidation. For instance, 1,4-dihydropyridine derivatives are known to undergo oxidative aromatization to the corresponding pyridine derivative.[9] While this compound is already aromatic, oxidation could potentially lead to the formation of N-oxides or hydroxylation of the pyridine or phenyl rings. Microbial degradation of pyridine often proceeds through hydroxylation to form pyridinediols.[10][11][12]

-

Hydrolytic Degradation: While the core structure of this compound does not contain readily hydrolyzable functional groups like esters or amides, stability across a range of pH values should be evaluated, as extreme pH can sometimes catalyze ring-opening or other reactions.

-

Photodegradation: Aromatic compounds, particularly those with extended conjugation, can be susceptible to photodegradation upon exposure to light.[13] The phenylethynylpyridine scaffold may absorb UV radiation, leading to photochemical reactions.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines to assess the stability of this compound.[14][15]

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Solvents (acetonitrile, water)

-

Photostability chamber

-

Oven

-

HPLC-UV/PDA system

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep the solutions at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions at room temperature and elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep the solutions at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Monitor the peak purity of the parent compound to ensure no co-eluting peaks.

-

-

Identification of Degradation Products:

-

Use LC-MS to obtain the mass of the degradation products.

-

Based on the mass and fragmentation patterns, propose structures for the degradation products.

-

If necessary, isolate the major degradation products using preparative HPLC and characterize their structure using techniques like NMR spectroscopy.

-

The following diagram outlines the workflow for forced degradation studies.

Caption: Workflow for forced degradation studies.

Conclusion

References

- 1. This compound | CAS#:13238-38-5 | Chemsrc [chemsrc.com]

- 2. 3-(pHenylethynyl)pyridine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Pyridine [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Photodegradation of polychlorinated dibenzo-p-dioxins: comparison of photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. scispace.com [scispace.com]

The Dawn of a New Neuromodulator: A Technical Guide to the Discovery and History of Phenylethynyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of phenylethynyl pyridines, a class of compounds that has garnered significant attention in the field of neuroscience and drug discovery. The narrative traces the historical development from early synthetic methodologies to the pivotal discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This guide details the key experimental protocols for the synthesis of these compounds, with a focus on the seminal Castro-Stephens and Sonogashira cross-coupling reactions. Furthermore, it elucidates the critical role of mGluR5 in cellular signaling and presents a curated collection of structure-activity relationship (SAR) data for MPEP and its analogues. Through detailed diagrams and tabulated data, this document aims to serve as an in-depth resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting glutamatergic neurotransmission.

A Historical Perspective: From Synthesis to a Key Neurological Tool

The journey of phenylethynyl pyridines from chemical curiosities to indispensable tools in neuroscience is a testament to the confluence of synthetic organic chemistry and pharmacology. While the fundamental building blocks of pyridine and phenylacetylene have been known for over a century, their specific conjunction to form phenylethynyl pyridines and the subsequent realization of their biological importance is a more recent development.

The initial synthesis of the phenylethynyl pyridine scaffold can be traced back to the development of powerful cross-coupling reactions. The Castro-Stephens coupling , first described in 1963, provided a foundational method for the formation of a carbon-carbon bond between a copper(I) acetylide and an aryl halide, often in pyridine as a solvent.[1][2][3] This reaction laid the groundwork for the synthesis of a wide array of disubstituted alkynes, including the phenylethynyl pyridine core.

A significant advancement came in 1975 with the advent of the Sonogashira coupling .[4] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide offered milder reaction conditions and a broader substrate scope, quickly becoming the preferred method for synthesizing compounds like phenylethynyl pyridines.[5][6]

The pivotal moment for this class of compounds arrived in the late 1990s with the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) by the pharmaceutical company Novartis.[7] Initially patented as a liquid crystal for LCDs, MPEP was subsequently identified as a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[7][8][9] This discovery was a landmark in neuroscience, providing researchers with a highly specific chemical probe to investigate the physiological and pathophysiological roles of mGluR5. MPEP's ability to cross the blood-brain barrier and its systemic activity made it an invaluable tool for in vivo studies.[8]

The revelation of MPEP's biological activity spurred extensive research into its therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, depression, neuropathic pain, and addiction.[10][11][12][13] This has led to the synthesis and evaluation of a vast number of MPEP analogues in an effort to optimize potency, selectivity, and pharmacokinetic properties.[14][15]

Synthetic Methodologies: Crafting the Phenylethynyl Pyridine Core

The construction of the phenylethynyl pyridine scaffold primarily relies on the robust and versatile palladium-catalyzed Sonogashira cross-coupling reaction. The following section provides a detailed, generalized protocol for this key transformation.

General Experimental Protocol for Sonogashira Coupling

This protocol describes the synthesis of a phenylethynyl pyridine derivative from a halopyridine and phenylacetylene.

Materials:

-

Halopyridine (e.g., 2-bromopyridine or 2-iodopyridine) (1.0 equiv)

-

Phenylacetylene (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv)

-

Copper(I) iodide (CuI) (0.05-0.1 equiv)

-

Anhydrous and degassed triethylamine (Et₃N) or other suitable amine base

-

Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.1 equiv).

-

Solvent and Base Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous and degassed solvent (e.g., THF) and triethylamine via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Add phenylacetylene (1.1 equiv) dropwise via syringe.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated (e.g., to 50-70 °C) depending on the reactivity of the halide. The progress of the reaction is monitored by TLC until the starting halopyridine is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure phenylethynyl pyridine.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting the mGluR5 Signaling Cascade

Phenylethynyl pyridines, most notably MPEP, exert their biological effects by acting as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[8] mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and emotion.

Upon binding of the endogenous ligand glutamate, mGluR5 activates a Gq/11 G-protein, initiating a downstream signaling cascade.[1][16][17] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][16] IP₃ diffuses to the endoplasmic reticulum (ER) and binds to its receptor (IP₃R), triggering the release of intracellular calcium (Ca²⁺) stores.[1] The resulting increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a multitude of cellular responses, including the modulation of ion channel activity and gene expression.[16][17]

MPEP and its analogues bind to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein, thereby dampening the downstream signaling cascade.

Figure 1: The mGluR5 signaling pathway and its modulation by phenylethynyl pyridines.

Structure-Activity Relationship (SAR) and Quantitative Data

The discovery of MPEP prompted extensive medicinal chemistry efforts to explore the structure-activity relationships of phenylethynyl pyridines as mGluR5 antagonists. These studies have provided valuable insights into the key structural features required for high-affinity binding and potent antagonism. The following tables summarize the in vitro activity of MPEP and a selection of its analogues.

Table 1: In Vitro Activity of MPEP and Key Analogues at the mGluR5 Receptor

| Compound | R1 | R2 | R3 | IC₅₀ (nM) | Reference |

| MPEP | CH₃ | H | H | 36 | [8] |

| Analogue 1 | H | H | H | >10,000 | [11] |

| Analogue 2 | OCH₃ | H | H | 140 | [11] |

| Analogue 3 | Cl | H | H | 58 | [11] |

| Analogue 4 | CH₃ | 3-F | H | 25 | [11] |

| Analogue 5 | CH₃ | 4-F | H | 42 | [11] |

| Analogue 6 | CH₃ | 3-Cl | H | 18 | [11] |

| Analogue 7 | CH₃ | 4-Cl | H | 33 | [11] |

| Analogue 8 | CH₃ | H | 3-OCH₃ | 120 | [18] |

| Analogue 9 | CH₃ | H | 4-OCH₃ | 250 | [18] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to an agonist in an in vitro assay, typically by measuring phosphoinositide hydrolysis or calcium mobilization.

The SAR data reveal several key trends:

-

The 2-methyl group on the pyridine ring is crucial for high potency. Removal of this group (Analogue 1) leads to a dramatic loss of activity.

-

Substitution on the phenyl ring significantly modulates activity. Electron-withdrawing groups, such as fluorine and chlorine, at the meta and para positions of the phenyl ring generally enhance potency (Analogues 4-7).

-

The position of substituents on the phenyl ring is important. For example, a 3-chloro substitution (Analogue 6) is more favorable than a 4-chloro substitution (Analogue 7).

-

Substitution on the pyridine ring at positions other than 2 can be detrimental.

Experimental Protocols for Biological Evaluation

The biological activity of phenylethynyl pyridines as mGluR5 antagonists is typically assessed using in vitro functional assays that measure the downstream consequences of receptor activation. The most common of these is the calcium mobilization assay.

Calcium Mobilization Assay Protocol

This protocol outlines a general procedure for measuring the ability of a test compound to inhibit agonist-induced calcium mobilization in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

mGluR5 agonist (e.g., Glutamate or Quisqualate)

-

Test compounds (phenylethynyl pyridines)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

-

Cell Seeding: Seed the mGluR5-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).

-

Agonist Injection: After establishing a stable baseline fluorescence, inject a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium concentration. The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Figure 2: A generalized experimental workflow for the synthesis and screening of phenylethynyl pyridine analogues.

Conclusion and Future Directions

The discovery of phenylethynyl pyridines as potent and selective mGluR5 negative allosteric modulators has profoundly impacted the fields of medicinal chemistry and neuroscience. MPEP and its analogues have served as invaluable pharmacological tools, enabling a deeper understanding of the role of mGluR5 in synaptic plasticity, neuronal excitability, and the pathophysiology of numerous CNS disorders. The synthetic accessibility of this scaffold, primarily through the Sonogashira coupling, has facilitated extensive structure-activity relationship studies, leading to the development of second-generation modulators with improved properties.

Looking ahead, the field continues to evolve. The development of radiolabeled phenylethynyl pyridines for positron emission tomography (PET) imaging allows for the in vivo visualization and quantification of mGluR5 in the human brain, aiding in drug development and patient stratification.[18] Furthermore, ongoing research is focused on developing mGluR5 modulators with different pharmacological profiles, such as partial antagonists and positive allosteric modulators, which may offer therapeutic advantages with fewer side effects. The rich history and versatile chemistry of phenylethynyl pyridines ensure their continued prominence in the quest for novel therapeutics for neurological and psychiatric diseases.

References

- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. rsc.org [rsc.org]

- 7. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mGluR LTD review | Hello Bio [hellobio.com]

- 17. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Electronic Properties of 3-Phenylethynyl-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylethynyl-pyridine is a heterocyclic aromatic compound that integrates the structural motifs of both pyridine and phenylacetylene. This unique combination of an electron-deficient pyridine ring and an electron-rich phenylethynyl group imparts distinct electronic properties that are of significant interest in various scientific domains, including medicinal chemistry, materials science, and molecular electronics. Understanding these electronic characteristics is crucial for the rational design of novel functional molecules, the development of advanced materials, and for elucidating the mechanisms of action in biological systems.

This technical guide provides a comprehensive overview of the core electronic properties of this compound and its constituent moieties. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its constituent components, phenylacetylene and pyridine, as well as insights from computational studies on closely related derivatives. This approach provides a robust framework for understanding the fundamental electronic behavior of this class of molecules. The guide details experimental protocols for key characterization techniques and presents quantitative data in a structured format for ease of comparison.

Core Electronic Properties: A Comparative Analysis

The electronic properties of this compound are best understood by examining the contributions of its phenylacetylene and pyridine fragments. The following tables summarize key quantitative data for these parent compounds, offering a baseline for predicting the behavior of the combined molecule.

Table 1: Spectroscopic and Electrochemical Data for Phenylacetylene and Pyridine

| Property | Phenylacetylene | Pyridine |

| UV-Vis Absorption Maxima (λmax) | 236 nm[1] | 202 nm, 254 nm[2] |

| Oxidation Potential | Data not readily available in searches | Not readily oxidized |

| Reduction Potential | Not readily reduced | -1.0 V vs. Ag/AgCl (for pyridinium ion)[3] |

Table 2: Theoretical Electronic Properties of Pyridine Derivatives (from DFT Calculations)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.646 | -1.816 | 4.83 |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | (Value not specified, but noted as small) | (Value not specified, but noted as small) | (Value not specified, but noted as small) |

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83[4] |

Note: The values for pyridine and quinoline are provided from a DFT study on quinoline.[4] A study on a more complex pyridine derivative indicated a small HOMO-LUMO gap, suggesting that substitution can significantly tune these properties.

Experimental Protocols for Characterization

The determination of the electronic properties of organic molecules like this compound relies on a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, providing information on oxidation and reduction potentials.

Objective: To determine the oxidation and reduction potentials of a target organic compound.

Materials:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

-

Electrochemical cell

-

Analyte solution (e.g., 1 mM of the compound in a suitable solvent)

-

Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in an organic solvent like acetonitrile or dichloromethane)

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution and the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the initial and final potentials to values where no electrochemical reaction is expected to occur.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep. The potential is ramped linearly to a set vertex potential and then ramped back to the initial potential, completing one cycle.

-

Record the resulting current as a function of the applied potential. Multiple cycles are typically run to ensure reproducibility.

-

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials for oxidation (anodic peak) and reduction (cathodic peak) provide information about the redox potentials of the analyte.

Experimental Protocol 2: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is related to the HOMO-LUMO gap.

Objective: To determine the absorption maxima (λmax) of a target organic compound.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (typically with a 1 cm path length)

-

Solution of the analyte in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) of a known concentration.

-

A blank sample containing only the solvent.

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Blank Measurement: Fill a clean quartz cuvette with the solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., from 200 to 800 nm) and record the absorbance.

-

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is the λmax. The energy of the electronic transition can be estimated from the absorption onset.

Visualizing Methodologies and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. PhotochemCAD | Phenylacetylene [photochemcad.com]

- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

Application Notes & Protocols: 3-Phenylethynyl-pyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylethynyl-pyridine is a valuable and versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a nucleophilic pyridine ring and a reactive terminal alkyne, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for its use in key synthetic reactions, including Sonogashira couplings and [3+2] cycloadditions, highlighting its utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Introduction

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. When combined with the phenylethynyl group, the resulting molecule, this compound, offers two distinct points for chemical modification. The nitrogen atom in the pyridine ring can act as a base, ligand, or be quaternized, while the alkyne functionality is a gateway to a multitude of transformations, including cross-coupling reactions, cycloadditions, and hydrations. This dual reactivity makes it an essential tool for creating diverse molecular architectures and for the development of novel compounds in drug discovery and materials science.[1]

Key Applications & Methodologies

Sonogashira Coupling: Synthesis of this compound

The Sonogashira cross-coupling reaction is the most common and efficient method for the synthesis of this compound itself. The reaction couples a halo-pyridine (typically 3-bromopyridine or 3-iodopyridine) with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

dot

Caption: Regioselective synthesis of triazoles via Click Chemistry.

Quantitative Data for Azide-Alkyne Cycloadditions

While specific examples starting with this compound are not abundant in the cited literature, the following table provides data for analogous reactions, demonstrating the typical conditions and high efficiency of this transformation.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Regioisomer | Reference |

| Phenylacetylene | Benzyl Azide | CuBr (5 mol %) | THF | 60 °C | 95% | 1,4- | [2] |

| Terminal Alkynes (various) | Primary Azides | Cp*RuCl(PPh₃)₂ | Benzene | Reflux | Good | 1,5- | [1][2] |

| Phenylacetylene | Phenyl Azide | Cu/C (heterogeneous) | DCM | 110 °C (flow) | >95% | 1,4- | [3] |

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

[4][3]This protocol provides a general method for the synthesis of 1-(substituted)-4-(phenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazoles.

-

Reaction Setup:

-

In a reaction vial, dissolve this compound (1.0 mmol, 1.0 equiv.) and the desired organic azide (1.0 mmol, 1.0 equiv.) in a suitable solvent such as a t-BuOH/H₂O mixture (1:1, 5 mL).

-

Prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in water (1 mL).

-

Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv.) in water (1 mL).

-

To the stirred alkyne/azide solution, add the sodium ascorbate solution followed by the copper sulfate solution.

-

-

Monitoring and Work-up:

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

-

Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography on silica gel.

-

Further Synthetic Potential (Heck, Suzuki, Diels-Alder)

While detailed protocols for Heck, Suzuki, or Diels-Alder reactions starting directly from this compound are less commonly reported, its structure suggests significant potential.

-

Heck Reaction: The phenylethynyl moiety could potentially react with aryl halides at the terminal alkyne position, although this is less common than reactions with simple alkenes. More plausibly, a halo-substituted this compound could undergo a Heck reaction at the halo-position with an alkene like methyl acrylate.

-

Suzuki Coupling: A bromo- or iodo-substituted this compound would be an excellent substrate for Suzuki coupling with various boronic acids, allowing for the introduction of additional aryl or alkyl groups onto the pyridine ring.

-

Diels-Alder Reaction: The alkyne of this compound can act as a dienophile in [4+2] cycloadditions with electron-rich dienes, typically requiring thermal conditions to construct complex polycyclic aromatic systems.

Conclusion

This compound serves as a highly effective and versatile building block for constructing complex molecular architectures. The protocols provided for its synthesis via Sonogashira coupling and its subsequent functionalization via [3+2] cycloaddition demonstrate reliable and high-yielding pathways to valuable chemical entities. Its potential for further diversification through other cross-coupling and cycloaddition reactions makes it an indispensable tool for chemists in academic research and industrial drug development.

References

- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 2. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

Application Notes and Protocols: Synthesis of 3-Phenylethynyl-pyridine via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis.[1][2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[4]

3-Phenylethynyl-pyridine is a key structural motif found in numerous compounds with significant biological activity and material science applications. The pyridine ring is a common scaffold in medicinal chemistry, and its combination with the phenylethynyl group can lead to compounds with potential therapeutic applications, such as antagonists for metabotropic glutamate receptors (mGluR5) which are targets for treating neurological disorders.[5][6][7][8] This application note provides a detailed protocol for the synthesis of this compound using the Sonogashira coupling reaction, along with a summary of various reaction conditions and a mechanistic overview.

Reaction Principle

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[1]

Reaction Scheme:

In this specific application, 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) is coupled with phenylacetylene to yield this compound.

Experimental Protocols

This section provides a general yet detailed procedure for the synthesis of this compound via a Sonogashira coupling reaction. The specific quantities and conditions can be adjusted based on the examples provided in the data table.

Materials:

-

3-Bromopyridine or 3-Iodopyridine

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Triethylamine (TEA), Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide under an inert atmosphere (Nitrogen or Argon).

-

Addition of Reactants: Add the anhydrous solvent and the base to the flask. Stir the mixture for a few minutes to ensure dissolution and catalyst activation.

-

Add 3-halopyridine to the reaction mixture, followed by the dropwise addition of phenylacetylene.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (refer to Table 1) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

Column Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A reported melting point for this compound is 50.5-52 °C.[9]

Data Presentation

The following table summarizes various reported conditions for the Sonogashira coupling reaction to synthesize substituted phenylethynyl-pyridines, providing a comparative overview of different catalysts, solvents, bases, and their corresponding yields.

Table 1: Reaction Conditions for the Synthesis of Phenylethynyl-pyridine Derivatives

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 3-Iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ (0.025 mmol) | - | - | [TBP][4EtOV] | - | 75 | [1] |

| 2 | Iodobenzene | 3-Ethynylpyridine | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF-DMA (9:1) | 80 | 73 | [9] |

| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 98 | [10] |

| 4 | 4-Bromopyridine hydrochloride | Phenylacetylene | Pd (2%) | CuI (1%) | TEA (~3 equiv) | CH₃CN | Reflux | - | [2] |

| 5 | Iodobenzene | Phenylacetylene | Pd₁@NC (0.2) | CuI (2) | NEt₃ | MeCN | 80 | - | [11] |

| 6 | 3-Bromopyridine-N-oxide | Phenylacetylene | (AllylPdCl)₂ (2.5) | - | DABCO | DMF | RT | Excellent | [12] |

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Sonogashira coupling reaction, involving two interconnected catalytic cycles.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis.

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. arodes.hes-so.ch [arodes.hes-so.ch]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 3-Phenylethynyl-pyridine in Medicinal Chemistry